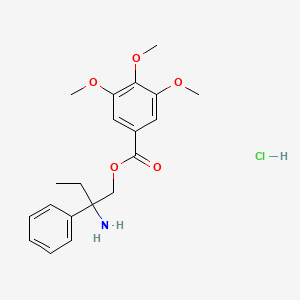
N,N-Didesmethyl Trimebutine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Didesmethyl Trimebutine Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C20H26ClNO5 and its molecular weight is 395.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Taste Masking and Sustained-Release Formulations
Research has explored the use of trimebutine in developing formulations that mask its bitter taste and offer sustained-release characteristics. An artificial taste sensor was utilized to evaluate these properties in various trimebutine formulations, demonstrating the potential for improving patient compliance through taste-masking technologies. This approach could be beneficial in the development of pediatric or geriatric formulations where taste and controlled drug release are critical considerations Hashimoto et al., 2006.
Modulation of Gastrointestinal Motility
Trimebutine has been identified as a modulator of gastrointestinal (GI) motility, showing potential in treating both hypermotility and hypomotility disorders of the GI tract, such as irritable bowel syndrome (IBS). Its dual effects on colonic motility suggest its utility in developing new prokinetic agents, with further studies recommended to understand its impact on the interstitial cells of Cajal, the pacemakers in GI muscles Lee & Kim, 2011.
Analytical Method Development for Drug Quantification
Innovative analytical methods have been developed for the quantification of trimebutine and its metabolites in human plasma and pharmaceutical preparations. These methods, which include conductometric determination and LC-MS/MS techniques, offer precise, sensitive, and accurate tools for drug analysis. Such advancements are crucial for quality control in pharmaceutical manufacturing and for pharmacokinetic studies Elqudaby et al., 2013; Montpetit et al., 2015.
Pharmacokinetic and Bioequivalence Studies
Pharmacokinetic and bioequivalence studies of trimebutine formulations have been conducted, providing valuable information on the drug's absorption, distribution, metabolism, and excretion (ADME) properties. These studies are essential for the development of generic formulations, ensuring therapeutic equivalence to the original product Jhee et al., 2007.
Potential Antitumor Activity
Emerging research suggests trimebutine's potential as an anti-tumor agent, particularly in the treatment of gliomas, the most common primary brain tumors. Studies indicate that trimebutine can significantly inhibit cell viability, migration, and induce apoptosis in glioma cells. These findings open new avenues for trimebutine's application beyond its traditional use, highlighting its potential in oncology Fan et al., 2018.
Wirkmechanismus
Target of Action
N,N-Didesmethyl Trimebutine Hydrochloride primarily targets the mu opioid receptors in the body . These receptors play a crucial role in regulating intestinal and colonic motility and relieving abdominal pain .
Mode of Action
The compound interacts with its targets by binding to the mu opioid receptors with more selectivity compared to delta or kappa opioid receptors . It binds with lower affinity than their natural ligands . Its metabolites, such as N-monodesmethyl-trimebutine or nor-trimebutine, also bind to opioid receptors on brain membranes and myenteric synaptosomes .
Biochemical Pathways
The binding of this compound to the mu opioid receptors affects the biochemical pathways associated with intestinal and colonic motility and abdominal pain relief . The downstream effects of these pathways contribute to the symptomatic treatment of irritable bowel syndrome (IBS) and treatment of postoperative paralytic ileus following abdominal surgery .
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its deuterium substitution . Deuteration has been shown to affect the pharmacokinetic and metabolic profiles of drugs . .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the regulation of intestinal and colonic motility and the relief of abdominal pain . This is achieved through its interaction with mu opioid receptors and the subsequent effects on related biochemical pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . .
Biochemische Analyse
Cellular Effects
It is known that the compound has a role in proteomics research , but the specifics of how it influences cell function, impacts cell signaling pathways, alters gene expression, and affects cellular metabolism are not currently known .
Molecular Mechanism
It is known that the compound is used in proteomics research , but the specifics of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are not currently known .
Metabolic Pathways
N,N-Didesmethyl Trimebutine Hydrochloride is known to undergo extensive hepatic first-pass metabolism .
Eigenschaften
IUPAC Name |
(2-amino-2-phenylbutyl) 3,4,5-trimethoxybenzoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5.ClH/c1-5-20(21,15-9-7-6-8-10-15)13-26-19(22)14-11-16(23-2)18(25-4)17(12-14)24-3;/h6-12H,5,13,21H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKRVDGVOIZAKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724577 |
Source


|
| Record name | 2-Amino-2-phenylbutyl 3,4,5-trimethoxybenzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84333-60-8 |
Source


|
| Record name | 2-Amino-2-phenylbutyl 3,4,5-trimethoxybenzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


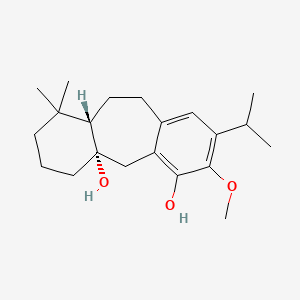

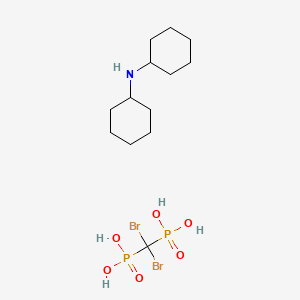
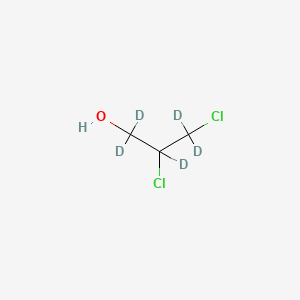
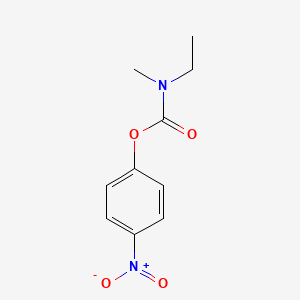
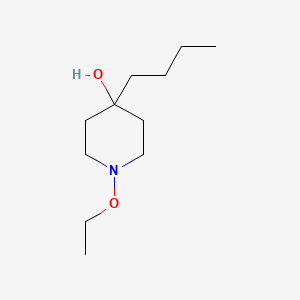
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethylamine](/img/structure/B564498.png)

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine](/img/structure/B564500.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate](/img/structure/B564502.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methylamine](/img/structure/B564503.png)
